16 alpha,17 alpha-Epoxypregnenolone acetate
Description
16α,17α-Epoxypregnenolone acetate is a steroidal compound characterized by an epoxy ring at the C16 and C17 positions and an acetylated hydroxyl group at C3. Its molecular formula is C23H32O4 (or C23H32O5 in some sources due to hydration or nomenclature variations), with a molecular weight of 372.50–388.50 g/mol . Key identifiers include CAS numbers 34209-81-9 and 28444-97-5, and synonyms such as 3β-Acetoxy-16α,17α-epoxy-5-pregnen-20-one .
The compound is primarily used in biochemical research, including studies on steroid metabolism and microbial synthesis (e.g., production by Burkholderia cepacia SE-1) . Physical properties include a melting point of 159°C, boiling point of 469.5±45.0°C, and density of 1.18±0.1 g/cm³ . It is stored at -20°C and has low water solubility, requiring solvents like DMSO for laboratory use .
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(4R,6S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)23-20(27-23)12-19-17-6-5-15-11-16(26-14(2)25)7-9-21(15,3)18(17)8-10-22(19,23)4/h5,16-20H,6-12H2,1-4H3/t16?,17?,18?,19?,20-,21?,22?,23-/m1/s1 |
InChI Key |
YRLVTBXOGJMZNC-GJCICFDPSA-N |
Isomeric SMILES |
CC(=O)[C@]12[C@H](O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16 alpha,17 alpha-Epoxypregnenolone acetate typically involves the epoxidation of pregnenolone derivatives. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide group at the 16,17 positions .
Industrial Production Methods: Industrial production methods for 16 alpha,17 alpha-Epoxypregnenolone acetate are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: 16 alpha,17 alpha-Epoxypregnenolone acetate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to open the epoxide ring, forming different hydroxylated products.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Scientific Research Applications
Biological Activities
Anti-inflammatory Effects
Research indicates that 16 alpha,17 alpha-Epoxypregnenolone acetate exhibits notable anti-inflammatory properties. A study demonstrated its ability to inhibit nitric oxide (NO) production and pro-inflammatory cytokine secretion in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
Immunomodulatory Effects
The compound has also been shown to modulate immune responses. Its derivatives have been investigated for their effects on immune cell activation and cytokine production, indicating a role in managing autoimmune conditions .
Antitumor Activity
Preliminary studies suggest that 16 alpha,17 alpha-Epoxypregnenolone acetate may possess antitumor properties. It has been used as an intermediate in synthesizing compounds with documented antitumor activity .
Therapeutic Applications
Case Studies
- Study on Anti-inflammatory Effects : A recent investigation focused on the effects of 16 alpha,17 alpha-Epoxypregnenolone acetate on RAW264.7 macrophages. The study found that pretreatment with the compound significantly reduced LPS-induced NO production and IL-6 secretion, highlighting its potential as an anti-inflammatory agent .
- Antitumor Activity Research : Another study explored the synthesis of derivatives from 16 alpha,17 alpha-Epoxypregnenolone acetate that exhibited cytotoxic activity against various cancer cell lines. These findings suggest a promising avenue for developing new cancer therapeutics based on this compound .
- Immunomodulatory Effects : Research examining the immunomodulatory properties of 16 alpha,17 alpha-Epoxypregnenolone acetate showed its ability to alter cytokine production patterns in T cells, suggesting potential applications in autoimmune disease management .
Mechanism of Action
The mechanism of action of 16 alpha,17 alpha-Epoxypregnenolone acetate involves its interaction with various molecular targets and pathways. The epoxide group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, including modulation of oxidative stress and lipid metabolism .
Comparison with Similar Compounds
16β-Methyl-16α,17α-Epoxypregnenolone
- CAS No.: 1922-48-1
- Molecular Formula : C22H32O3
- Molecular Weight : 344.49 g/mol
- Key Differences :
- A methyl group at the C16β position reduces molecular weight and increases lipophilicity.
- Classified as acute toxicity (Category 4) via inhalation, skin contact, and oral exposure, unlike the parent compound, which lacks explicit toxicity data .
- Lower density (1.17 g/cm³ ) and distinct storage requirements (-80°C in solvent ) .
16-Dehydropregnenolone Acetate
- CAS No.: 979-02-2
- Molecular Formula : C23H32O3
- Molecular Weight : 356.55 g/mol
- Key Differences: Contains a 16,17-didehydro (double bond) instead of an epoxy ring, altering reactivity and metabolic pathways. Used in pharmaceutical intermediates but lacks epoxy-related biological activity . No acute toxicity classification, contrasting with the methylated derivative .
17α-Acetoxypregnenolone
Abiraterone Acetate Derivatives
- Example: α-Epoxyabiraterone acetate (CAS No. N/A)
- Molecular Formula: C26H33NO3
- Molecular Weight : 407.55 g/mol
- Key Differences: Incorporates a pyridinyl group at C17 and an epoxy ring, enhancing pharmacological activity (e.g., androgen biosynthesis inhibition). Demonstrates how heteroatom substitutions expand therapeutic applications compared to non-pharmacological epoxy steroids .
Comparative Data Table
Structural and Functional Insights
- Solubility and Bioavailability: The C3-acetate group improves solubility in organic solvents, but the epoxy ring may limit membrane permeability compared to non-epoxy steroids .
- Toxicity Trends : Methylation at C16β introduces toxicity risks, possibly due to metabolic byproducts, whereas the parent compound’s safety profile remains understudied .
Research Implications
- Microbial Synthesis: 16α,17α-Epoxypregnenolone acetate’s production by Burkholderia cepacia highlights its role in studying steroid-transforming enzymes .
- Pharmacological Potential: Structural parallels with abiraterone derivatives suggest unexplored therapeutic applications, warranting further investigation .
Biological Activity
16 alpha,17 alpha-Epoxypregnenolone acetate is a synthetic steroid compound derived from pregnenolone, notable for its unique epoxide structure. This compound has garnered attention in pharmacology and medicinal chemistry due to its significant biological activities, particularly its anti-inflammatory and neuroprotective effects.
- Molecular Formula : C23H32O4
- Molecular Weight : 368.5 g/mol
- Structure : The presence of an epoxide group contributes to its reactivity and biological properties.
The biological activity of 16 alpha,17 alpha-Epoxypregnenolone acetate is primarily attributed to its interaction with various molecular targets involved in inflammatory and neuroprotective pathways:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, which are critical mediators in inflammation .
- Modulation of Signaling Pathways : The compound interferes with the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses. It inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) and degradation of inhibitor kappa B alpha (IκBα), thus modulating inflammatory responses .
Anti-inflammatory Properties
16 alpha,17 alpha-Epoxypregnenolone acetate exhibits significant anti-inflammatory effects:
- Cytokine Production : Research indicates that it reduces the expression levels of inducible NO synthase (iNOS) and other pro-inflammatory cytokines in macrophage models .
- Reactive Oxygen Species (ROS) : The compound suppresses LPS-induced ROS production, contributing to its anti-inflammatory profile .
Neuroprotective Effects
The compound also shows potential neuroprotective properties:
- Neuronal Apoptosis Prevention : Studies suggest that it may prevent neuronal apoptosis by inhibiting pathways associated with cell death, such as GSK-3β and ERK signaling .
- Cognitive Function : Its ability to modulate inflammatory processes in the brain may enhance cognitive function and protect against neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pregnenolone | C21H30O3 | Precursor to all steroid hormones |
| 16-Dehydropregnenolone Acetate | C23H32O3 | Lacks epoxide functionality |
| Dexamethasone | C22H29F3O5 | Potent anti-inflammatory corticosteroid |
| Cortisol | C21H30O5 | Natural glucocorticoid involved in stress response |
The primary uniqueness of 16 alpha,17 alpha-Epoxypregnenolone acetate lies in its epoxide structure, which imparts distinct reactivity and biological properties compared to other steroid derivatives. Its specific anti-inflammatory effects and potential neuroprotective roles further differentiate it from similar compounds.
Case Studies and Research Findings
- Inflammatory Response Modulation :
- Neuroprotective Mechanisms :
- Metabolic Pathways :
Q & A
Q. How can researchers design comparative studies with analogous steroids (e.g., dexamethasone)?
- Use matched experimental models (e.g., carrageenan-induced paw edema in rats) to compare potency. Measure ED values and side-effect profiles (e.g., glucocorticoid receptor activation via reporter assays). The compound’s epoxide group may reduce off-target effects compared to dexamethasone .
Data Presentation Guidelines
- Tables : Include comparative bioactivity data (e.g., IC, selectivity indices) alongside structural analogs.
- Graphs : Use scatter plots with trendlines for dose-response relationships. Annotate significance levels (***p<0.001) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
